molecular formula C21H13BrO2 B2695803 3-(3-Bromophenyl)-4-phenylchromen-2-one CAS No. 720674-83-9

3-(3-Bromophenyl)-4-phenylchromen-2-one

Cat. No.: B2695803
CAS No.: 720674-83-9
M. Wt: 377.237
InChI Key: WUNMTNAHZHIUNP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-4-phenylchromen-2-one typically involves the condensation of 3-bromobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and a base such as potassium carbonate. The mixture is refluxed to facilitate the formation of the chromenone structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, potentially using continuous flow reactors to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenyl)-4-phenylchromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Coupling Products: Formation of biaryl compounds through the coupling of the phenyl ring with other aromatic systems.

Scientific Research Applications

3-(3-Bromophenyl)-4-phenylchromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-4-phenylchromen-2-one in biological systems involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: 3-(3-Bromophenyl)-4-phenylchromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(3-bromophenyl)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrO2/c22-16-10-6-9-15(13-16)20-19(14-7-2-1-3-8-14)17-11-4-5-12-18(17)24-21(20)23/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNMTNAHZHIUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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